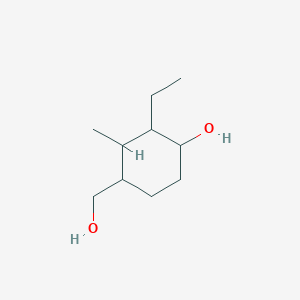
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with ethyl, hydroxymethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexanone, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions typically involve a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening for catalyst optimization and reaction conditions can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 2-Ethyl-4-(carboxymethyl)-3-methylcyclohexan-1-ol.
Reduction: 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexanol.
Substitution: 2-Ethyl-4-(chloromethyl)-3-methylcyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-4-methylcyclohexanol
- 2-Ethyl-3-methylcyclohexanol
- 4-(Hydroxymethyl)-3-methylcyclohexanol
Uniqueness
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol is unique due to the presence of both ethyl and hydroxymethyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
821798-81-6 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-3-9-7(2)8(6-11)4-5-10(9)12/h7-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
UARUDVFMMWVTFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(CCC1O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
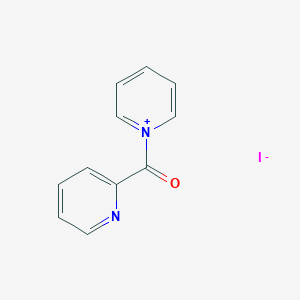
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
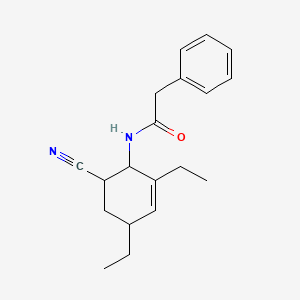

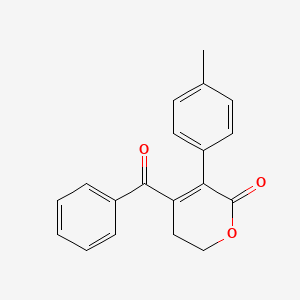
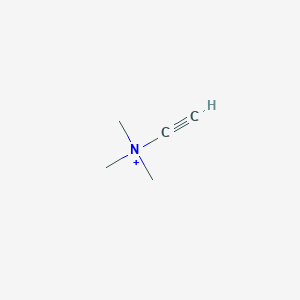
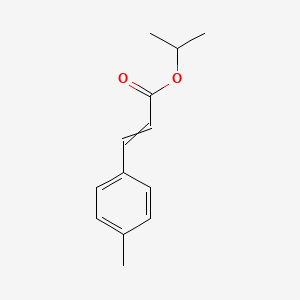

![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)


